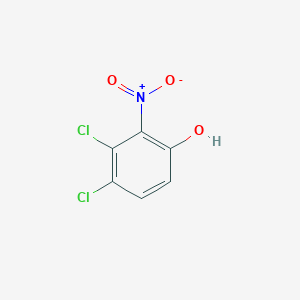

3,4-Dichloro-2-nitrophenol

Description

Contextualization within Halogenated Nitrophenol Research

Halogenated nitrophenols are a class of organic compounds that are subjects of extensive study due to their diverse applications and environmental presence. jebas.orgd-nb.info These compounds are utilized in the synthesis of dyes, pesticides, and pharmaceuticals. d-nb.info Consequently, they have become environmental points of interest, with research focusing on their detection, degradation, and toxicological profiles. jebas.orgresearchgate.net 3,4-Dichloro-2-nitrophenol serves as a specific and important example within this broader class, allowing for detailed investigation of the chemical and biological properties imparted by its particular arrangement of substituents.

Foundational Importance in Organic Chemistry and Environmental Science

In organic chemistry, this compound is a valuable intermediate and building block for the synthesis of more complex molecules. The reactivity of its functional groups—the hydroxyl, nitro, and chloro groups—allows for a variety of chemical transformations.

From an environmental science perspective, the study of this compound provides insights into the fate and behavior of persistent organic pollutants. Its presence in the environment, often as a result of industrial activities and the degradation of pesticides, necessitates a thorough understanding of its environmental impact. researchgate.netbohrium.com Research into its biodegradation and chemical degradation pathways is crucial for developing effective remediation strategies for contaminated sites. bohrium.commdpi.com

Scope and Research Objectives for this compound

The primary research objectives for this compound encompass a comprehensive characterization of its chemical and physical properties, the development of efficient and selective synthetic routes, and a detailed examination of its environmental behavior and degradation. Key areas of investigation include its synthesis, physicochemical properties, environmental fate, and the analytical methods required for its detection and quantification.

Chemical and Physical Properties

The distinct properties of this compound arise from the interplay of its constituent functional groups.

Molecular Structure and Physicochemical Data

The molecular structure of this compound consists of a benzene (B151609) ring substituted with a hydroxyl group at position 1, a nitro group at position 2, and chlorine atoms at positions 3 and 4.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₃Cl₂NO₃ bldpharm.com |

| Molecular Weight | 207.999 g/mol nist.gov |

| Appearance | Yellow crystalline solid solubilityofthings.com |

| Melting Point | 85-87 °C chembk.com |

| Solubility | Poorly soluble in water; soluble in organic solvents like ethanol (B145695) and acetone. solubilityofthings.com |

| pKa | 6.48 (25 °C) chembk.com |

Spectroscopic Data (NMR, IR, MS)

Spectroscopic techniques are essential for the identification and characterization of this compound. While specific spectra are found in dedicated chemical databases, general characteristics can be described. The ¹H and ¹³C NMR spectra would show signals corresponding to the aromatic protons and carbons, with chemical shifts influenced by the electron-withdrawing nitro and chloro groups. The IR spectrum would exhibit characteristic absorption bands for the O-H, N-O (from the nitro group), and C-Cl bonds. Mass spectrometry would reveal a molecular ion peak corresponding to its molecular weight, along with fragmentation patterns indicative of its structure. bldpharm.com

Synthesis and Manufacturing Processes

The synthesis of this compound typically involves multi-step chemical reactions.

Common Synthetic Routes

One common approach to synthesizing chlorinated nitrophenols involves the nitration of a corresponding dichlorophenol or the chlorination of a nitrophenol. The specific synthesis of this compound can be challenging due to the directing effects of the substituents on the aromatic ring, which can lead to a mixture of isomers.

For instance, the hydrolysis of 2,5-dichloronitrobenzene can be a pathway to produce related compounds, and similar strategies might be adapted. chembk.com Another general method involves the chlorination of p-nitrotoluene followed by hydrolysis. tandfonline.comtandfonline.com

Industrial-Scale Production Considerations

On an industrial scale, the synthesis of compounds like this compound requires careful optimization of reaction conditions to maximize yield and purity while minimizing the formation of unwanted byproducts. google.com The use of phase transfer catalysts can be employed to improve reaction efficiency in heterogeneous systems. tandfonline.comtandfonline.com The separation of the desired product from isomers and starting materials is a critical step in the manufacturing process. tandfonline.com

Environmental Significance

The presence and behavior of this compound in the environment are of significant concern.

Environmental Fate and Transport

Halogenated nitrophenols can enter the environment through various pathways, including industrial discharge and as transformation products of pesticides. researchgate.netmdpi.com Once in the environment, their transport and fate are governed by their physicochemical properties, such as water solubility and octanol-water partition coefficient. Compounds with low water solubility and higher octanol-water partition coefficients tend to adsorb to soil and sediment. oup.com

Biodegradation and Biotransformation

Microbial degradation is a key process in the removal of nitrophenolic compounds from the environment. jebas.org Several bacterial strains have been identified that can utilize nitrophenols as a source of carbon and energy. nih.gov The biodegradation of chlorinated nitrophenols can occur under both aerobic and anaerobic conditions, often involving initial reductive or oxidative steps. mdpi.comsemanticscholar.org For example, some bacteria can degrade 2-chloro-4-nitrophenol (B164951) through intermediates like chlorohydroquinone (B41787). nih.gov The study of these microbial pathways is crucial for developing bioremediation strategies. bohrium.com

Analytical Methodologies

Accurate and sensitive analytical methods are essential for monitoring the presence of this compound in environmental and biological samples.

Chromatographic Techniques (GC, HPLC)

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques for the analysis of phenols. epa.govresearchgate.net GC, often coupled with mass spectrometry (GC-MS) or an electron capture detector (ECD), provides high sensitivity and selectivity for chlorinated compounds. cdc.govsynectics.net HPLC with UV or MS detection is also widely used, particularly for less volatile or thermally labile compounds. synectics.net

Sample Preparation and Extraction Methods

Prior to chromatographic analysis, samples often require a preparation and extraction step to isolate and concentrate the analyte of interest. Common methods include liquid-liquid extraction and solid-phase extraction (SPE). thermoscientific.com For solid samples like soil and sediment, techniques such as Soxhlet extraction or ultrasonic extraction may be used. synectics.net Derivatization is sometimes employed to improve the chromatographic properties and detection sensitivity of phenols. epa.gov

Structure

3D Structure

Properties

IUPAC Name |

3,4-dichloro-2-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO3/c7-3-1-2-4(10)6(5(3)8)9(11)12/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXQJTBIZHUSQNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)[N+](=O)[O-])Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3,4 Dichloro 2 Nitrophenol

Established Synthetic Pathways for Dichloronitrophenols and Analogues

The synthesis of dichloronitrophenols can be approached through several strategic pathways, primarily involving the sequential introduction of nitro and chloro substituents onto a phenolic precursor or the modification of a pre-functionalized aromatic ring.

Nitration of Chlorinated Phenol (B47542) Precursors

A primary and direct method for the synthesis of nitrated dichlorophenols is the electrophilic nitration of a dichlorophenol precursor. The regiochemical outcome of this reaction is governed by the directing effects of the substituents already present on the aromatic ring. The hydroxyl group (-OH) is a strongly activating, ortho, para-directing group, while the chlorine atoms (-Cl) are deactivating but also ortho, para-directing.

In the case of synthesizing 3,4-Dichloro-2-nitrophenol, the logical precursor would be 3,4-dichlorophenol. The hydroxyl group at position 1 will direct the incoming electrophile (the nitronium ion, NO₂⁺) to positions 2, 4, and 6. Since position 4 is already occupied by a chlorine atom, the substitution will be directed to the ortho positions (2 and 6). The chlorine atoms at positions 3 and 4 exert a deactivating inductive effect, making the ring less reactive than phenol itself, thus requiring controlled nitrating conditions. mlsu.ac.inbdu.ac.in

The nitration of dichlorophenols is typically carried out using a mixture of nitric acid and a dehydrating agent, such as sulfuric acid, or in a solvent like glacial acetic acid. prepchem.comgoogleapis.com For instance, the nitration of 2,3-dichlorophenol (B42519) to yield 4-nitro-2,3-dichlorophenol is achieved using a mixture of 90% nitric acid in glacial acetic acid. prepchem.com A similar approach would be applicable for the nitration of 3,4-dichlorophenol. The reaction conditions must be carefully controlled to prevent over-nitration or oxidation of the phenol ring. quora.com

Table 1: Nitration Conditions for Dichlorophenol Precursors

| Precursor | Nitrating Agent | Solvent | Temperature | Product | Reference |

| 2,3-Dichlorophenol | 90% Nitric Acid | Glacial Acetic Acid | Ambient | 4-Nitro-2,3-dichlorophenol | prepchem.com |

| 2,6-Dichlorophenol | 40% Nitric Acid | Aqueous | 20-60°C | 2,6-Dichloro-4-nitrophenol (B181596) | googleapis.com |

| 4-Chlorophenol | Copper(II) nitrate (B79036) trihydrate | Acetone | Reflux | 4-Chloro-2-nitrophenol (B165678) | ijcce.ac.ir |

| Phenol | Dilute Nitric Acid | Water | 5-10°C | o- and p-Nitrophenol | bdu.ac.in |

Chlorination and Hydrolysis Techniques for Related Nitrophenols

An alternative synthetic strategy involves the chlorination of a nitrophenol precursor. The presence of the nitro group (-NO₂) on the benzene (B151609) ring strongly deactivates the molecule towards further electrophilic substitution, making chlorination more challenging than that of phenol itself. google.com To overcome this, the reaction can be conducted in the molten state in the presence of an amine catalyst, which promotes the binding of the chlorine atoms. google.com For example, para-nitrophenol can be chlorinated with gaseous chlorine in the presence of diisopropylamine (B44863) at elevated temperatures to produce dichlorinated products. google.com

Another method involves the oxychlorination of nitrophenols. For example, 2-chloro-4-nitrophenol (B164951) can be synthesized by the chlorination of 4-nitrophenol (B140041) in hydrochloric acid in the presence of an oxidizing agent like nitric acid or hydrogen peroxide. google.com This approach avoids the use of gaseous chlorine.

Hydrolysis of more highly chlorinated nitroaromatic compounds also serves as a route to dichloronitrophenols. For instance, the hydrolysis of 2,3,6-trichloro-4-nitrotoluene with potassium hydroxide (B78521) in the presence of a phase transfer catalyst can yield 2,4-dichloro-3-methyl-6-nitrophenol. chemicalbook.com Similarly, certain trichloronitrobenzenes have been observed to undergo hydroxyldechlorination to form aminodichlorophenols after reduction of the nitro group. scispace.com This suggests that under appropriate nucleophilic substitution conditions, a chlorine atom on a polychlorinated nitrobenzene (B124822) can be displaced by a hydroxyl group.

Fundamental Reaction Mechanisms Involving this compound

The chemical behavior of this compound is dictated by the electronic interplay of its functional groups, which influences its participation in various reaction mechanisms.

Proton Transfer Complexation Reactions

Nitrophenols are known to be acidic and can form proton transfer (PT) complexes with proton acceptors, such as amines. pharmacophorejournal.combohrium.com These interactions involve the transfer of the acidic phenolic proton to the basic amine, forming a hydrogen-bonded ion pair. The extent of proton transfer is influenced by the acidity of the nitrophenol, the basicity of the amine, and the polarity of the solvent. tandfonline.comacs.org

While specific studies on this compound are limited, extensive research on its isomers, such as 2,6-dichloro-4-nitrophenol (DCNP), provides insight into this phenomenon. DCNP forms a 1:1 proton transfer complex with proton acceptors like 2-amino-4,6-dimethoxypyrimidine (B117758) and 3,4-diaminopyridine. pharmacophorejournal.combohrium.com The formation of these complexes can be observed spectroscopically, with the appearance of new absorption bands corresponding to the nitrophenolate anion. tandfonline.com In polar solvents, these complexes often exist as solvent-separated ion pairs. tandfonline.com

The formation constant (KPT) and thermodynamic parameters of these complexes can be determined using spectroscopic titration methods. For example, the complexation of 4-nitrophenol with amines has been studied to determine these parameters.

Table 2: Thermodynamic Parameters for Proton Transfer of 4-Nitrophenol-Amine Complexes

| Amine | Solvent | KPT (L·mol⁻¹) | -ΔG° (kJ·mol⁻¹) | -ΔH° (kJ·mol⁻¹) | -ΔS° (J·mol⁻¹·K⁻¹) | Reference |

| Triethylamine | 1,2-Dichloroethane | 870 | 16.8 | 48.1 | 105 | rsc.org |

| Tri-n-butylamine | 1,2-Dichloroethane | 1150 | 17.5 | 50.2 | 110 | rsc.org |

| Triethylamine | Chlorobenzene | 430 | 15.0 | 46.0 | 104 | rsc.org |

| Tri-n-butylamine | Chlorobenzene | 600 | 15.8 | 48.1 | 108 | rsc.org |

Given the presence of two electron-withdrawing chlorine atoms and a nitro group, this compound is expected to be a relatively strong acid and readily form such proton transfer complexes with suitable bases.

Electrophilic Aromatic Substitution Dynamics

Further electrophilic substitution on the this compound ring is significantly disfavored due to the strong deactivating effects of the two chlorine atoms and the nitro group. google.comnih.gov The hydroxyl group is the only activating group, directing potential electrophiles to the ortho and para positions relative to it (positions 2, 4, and 6). However, positions 2 and 4 are already substituted. This leaves position 6 as the only available site for electrophilic attack.

The combined electron-withdrawing power of the -Cl and -NO₂ substituents reduces the electron density of the aromatic ring, making it much less nucleophilic and thus less reactive towards electrophiles compared to benzene or phenol. biochempress.comsavemyexams.com Any electrophilic substitution reaction would require harsh conditions, and the rate would be significantly slower than for less substituted phenols. bdu.ac.inlibretexts.org The regioselectivity is strongly controlled, with the hydroxyl group directing any potential substitution to the only vacant ortho position (position 6). bdu.ac.in

Nucleophilic Substitution Pathways

The presence of a strongly electron-withdrawing nitro group positioned ortho to a chlorine atom (at position 3) makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org The nitro group activates the ring towards attack by nucleophiles, particularly at the carbon atoms bearing the leaving groups (the chlorine atoms).

The generally accepted mechanism for SNAr is a two-step addition-elimination process. libretexts.org A nucleophile attacks the carbon atom attached to a leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge of this intermediate is delocalized over the aromatic ring and, importantly, onto the oxygen atoms of the nitro group. This stabilization is greatest when the nitro group is ortho or para to the site of attack. In the second step, the leaving group (a chloride ion) is eliminated, and the aromaticity of the ring is restored. libretexts.org

In this compound, the chlorine at position 3 is ortho to the nitro group at position 2, and the chlorine at position 4 is meta to it. Therefore, the chlorine at position 3 would be significantly more activated towards nucleophilic displacement than the chlorine at position 4. The nitro group itself can also, under certain conditions with powerful nucleophiles, act as a leaving group. acs.org Reactions of this type typically require strong nucleophiles and may be facilitated by polar aprotic solvents. acs.org

Free Radical Initiated Reactions

Free radical initiated reactions are crucial for understanding the transformation and degradation of this compound, particularly within the context of advanced oxidation processes (AOPs) used for water purification. ttu.eekirj.ee AOPs generate highly reactive species, most notably the hydroxyl radical (•OH), which can effectively degrade recalcitrant organic pollutants like nitrophenols. ttu.eecwejournal.org

The reaction between this compound and hydroxyl radicals can proceed through two primary pathways:

Hydroxyl Radical Addition: The •OH radical can add to the aromatic ring, forming a dihydroxycyclohexadienyl radical intermediate. Subsequent elimination of a water molecule or a chlorine atom can lead to various degradation products.

Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from the phenolic hydroxyl group, forming a phenoxyl radical.

The hydroxyl radical is a powerful, non-selective oxidant that reacts rapidly with most organic compounds. kirj.eewikipedia.org The rate at which it reacts with pollutants is often the determining factor in their atmospheric lifetime. wikipedia.org For instance, the reaction of •OH with many volatile organic compounds (VOCs) begins with the removal of a hydrogen atom to form water and an alkyl radical. wikipedia.org

Studies on related compounds, such as 4-chloro-2-nitrophenol, have demonstrated the efficacy of various AOPs, including UV/Fenton, UV/TiO₂, and UV/H₂O₂, in its degradation. nih.gov The degradation efficiency follows the order: UV/Fenton > UV/TiO₂ > UV/H₂O₂ > Fenton > H₂O₂ > UV. nih.gov These processes are capable of mineralizing such compounds into carbon dioxide. ttu.ee The formation of nitrated byproducts during these processes can occur through the coupling of a phenoxyl radical with a nitrogen dioxide radical (•NO₂). researchgate.net

Derivatization Strategies and Synthetic Applications

A key transformation of this compound is the reduction of its nitro group to an amino group, which yields the synthetically valuable intermediate, 2-amino-3,4-dichlorophenol (B12463373). evitachem.comnih.gov This product serves as a precursor in the synthesis of various compounds, including dyes and pharmaceuticals. evitachem.com

Several methods are effective for this reduction, including:

Catalytic Hydrogenation: This method involves using catalysts such as Raney nickel or platinum in the presence of hydrogen gas. evitachem.comchemicalbook.com

Chemical Reduction: Common reducing agents like iron powder or hydrazine (B178648) are also employed for this purpose. evitachem.com

The resulting 2-amino-3,4-dichlorophenol can undergo further reactions typical of aminophenols, such as electrophilic substitution and coupling reactions to form azo dyes. evitachem.com

Table 1: Methodologies for the Reduction of this compound

| Method | Reducing Agent/Catalyst | Product | Reference |

|---|---|---|---|

| Chemical Reduction | Iron powder | 2-Amino-3,4-dichlorophenol | evitachem.com |

| Chemical Reduction | Hydrazine with Raney nickel or platinum catalyst | 2-Amino-3,4-dichlorophenol | evitachem.com |

| Catalytic Hydrogenation | Hydrogen with Raney nickel catalyst | 4-Amino-2,3-dichlorophenol (from an isomer) | chemicalbook.com |

The chlorine atoms on the aromatic ring of this compound are susceptible to nucleophilic aromatic substitution (SNAr). libretexts.orgmasterorganicchemistry.com The presence of the electron-withdrawing nitro group activates the ring, facilitating attack by nucleophiles. masterorganicchemistry.comlibretexts.org

The reactivity of the halogen atoms is dictated by their position relative to the activating nitro group. In nucleophilic aromatic substitution, an electron-withdrawing substituent positioned ortho or para to the leaving group stabilizes the negatively charged intermediate (a Meisenheimer complex) through resonance. libretexts.org A meta-substituent does not offer this resonance stabilization. libretexts.org Therefore, for this compound, the chlorine atom at the 4-position (para to the nitro group) is more activated and thus more readily substituted by nucleophiles than the chlorine at the 3-position (meta to the nitro group).

A variety of nucleophiles can displace the chlorine atoms, including hydroxides, alkoxides, and amines. google.comscience-revision.co.uk This reaction is a cornerstone for introducing diverse functional groups and synthesizing more complex molecules. For example, the reaction of 2,4-dichloronitrobenzene (B57281) with sodium hydroxide at elevated temperatures yields 5-chloro-2-nitrophenol, demonstrating the substitution of the para-chloro group. google.com The general mechanism involves the addition of the nucleophile to form a resonance-stabilized carbanion, followed by the elimination of the halide ion. libretexts.org

Advanced Spectroscopic Characterization and Structural Elucidation of 3,4 Dichloro 2 Nitrophenol

Vibrational Spectroscopy for Molecular Structure Analysis

Vibrational spectroscopy probes the discrete energy levels associated with the molecular vibrations of a compound. Fourier Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide a detailed fingerprint of the functional groups and skeletal structure of the molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The spectrum of 3,4-Dichloro-2-nitrophenol is characterized by absorption bands corresponding to the stretching and bending vibrations of its specific functional groups.

The most prominent features in the FT-IR spectrum are expected to arise from the O-H and NO₂ groups. A broad absorption band is anticipated in the 3200-3500 cm⁻¹ region, characteristic of the O-H stretching vibration, with the broadening resulting from intermolecular hydrogen bonding. The nitro group (NO₂) gives rise to two distinct and strong stretching vibrations: the asymmetric stretch typically appears in the 1500-1570 cm⁻¹ range, and the symmetric stretch is found at approximately 1300-1370 cm⁻¹.

The aromatic ring itself produces several characteristic bands. The C-H stretching vibrations of the two adjacent protons on the ring are expected to appear just above 3000 cm⁻¹. Aromatic C=C stretching vibrations typically result in multiple bands in the 1450-1600 cm⁻¹ region. The presence of chlorine substituents is indicated by C-Cl stretching vibrations, which are generally observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 1: Expected FT-IR Vibrational Frequencies and Band Assignments for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch | 3200 - 3500 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| NO₂ Asymmetric Stretch | 1500 - 1570 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| NO₂ Symmetric Stretch | 1300 - 1370 | Strong |

| C-O Stretch | 1180 - 1260 | Strong |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

Raman spectroscopy provides information complementary to FT-IR. It relies on the inelastic scattering of monochromatic light, and vibrations that cause a change in molecular polarizability are Raman active. For substituted benzenes, the ring stretching and breathing modes are often prominent in the Raman spectrum.

The symmetric stretching vibration of the nitro group, around 1300-1370 cm⁻¹, is typically a very strong band in the Raman spectrum of nitroaromatic compounds. Aromatic ring vibrations, particularly the ring breathing mode which involves a symmetric expansion and contraction of the entire ring, give rise to a sharp and intense signal. The C-Cl stretching vibrations are also readily observed in the Raman spectrum. In contrast, the O-H stretching mode is generally weak and often difficult to observe in Raman spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom can be determined. The data presented here are based on computational predictions, which provide a reliable estimation of the expected experimental values.

The ¹H NMR spectrum of this compound is expected to show three distinct signals: two in the aromatic region corresponding to the two protons on the benzene (B151609) ring, and one for the hydroxyl proton.

The two aromatic protons are chemically non-equivalent and are adjacent to each other. They are expected to appear as a pair of doublets due to ortho-coupling. The proton at position 5 (H-5) is flanked by a chlorine atom and another aromatic proton, while the proton at position 6 (H-6) is adjacent to the hydroxyl group and H-5. The electron-withdrawing nature of the nitro and chloro groups will deshield these protons, shifting their signals downfield into the aromatic region. The signal for the phenolic hydroxyl proton can appear over a wide range of chemical shifts and is often broad, depending on the solvent, concentration, and temperature.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-5 | 7.65 | Doublet (d) |

| H-6 | 7.21 | Doublet (d) |

| OH | Variable | Singlet (s), Broad |

Note: Data is predicted and may vary from experimental values. The OH peak position is highly variable.

The proton-decoupled ¹³C NMR spectrum of this compound will display six distinct signals, one for each of the six unique carbon atoms in the benzene ring. The chemical shifts are heavily influenced by the nature of the attached substituent (-OH, -NO₂, -Cl).

The carbon atom bonded to the hydroxyl group (C-1) is expected to be significantly deshielded, appearing around 150 ppm. Similarly, the carbon bearing the nitro group (C-2) will also be downfield. The carbons attached to the chlorine atoms (C-3 and C-4) will have their chemical shifts influenced by the electronegativity of chlorine. The remaining two carbons (C-5 and C-6), which are bonded to hydrogen, will appear at relatively higher field strengths compared to the substituted carbons.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 150.1 |

| C-2 | 134.8 |

| C-3 | 124.9 |

| C-4 | 129.5 |

| C-5 | 128.8 |

| C-6 | 121.3 |

Note: Data is predicted and may vary from experimental values.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The chromophore in this compound is the substituted benzene ring, which contains π-electrons and non-bonding (n) electrons on the oxygen and nitrogen atoms.

The spectrum is expected to show absorptions corresponding to π→π* and n→π* transitions. The π→π* transitions, which involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals of the aromatic ring, typically result in strong absorption bands. The n→π* transitions, involving the promotion of non-bonding electrons from the oxygen of the hydroxyl and nitro groups to π* antibonding orbitals, are generally weaker.

Compared to phenol (B47542), the presence of the electron-withdrawing nitro and chloro groups is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. Nitrophenols typically exhibit strong absorption bands in the range of 270-400 nm, depending on the substitution pattern and the pH of the solution. The electronic spectrum of this compound is thus anticipated to show significant absorption in the ultraviolet region, reflecting its conjugated and highly substituted electronic system.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzene |

Characterization of Absorption Bands and Molar Absorptivity

The electronic absorption properties of a molecule, such as this compound, are determined using UV-Visible spectroscopy. This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. For nitrophenols, the absorption spectra are influenced by the presence of the nitro (-NO2) and hydroxyl (-OH) groups on the benzene ring. These groups act as chromophores and auxochromes, respectively, and their relative positions, along with the chloro-substituents, dictate the specific wavelengths of maximum absorbance (λmax).

Typically, nitrophenols exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions are generally of high intensity, while the n → π* transitions, originating from the non-bonding electrons of the oxygen atoms in the nitro and hydroxyl groups, are of lower intensity.

A comprehensive analysis would involve dissolving this compound in a suitable transparent solvent and recording its spectrum. The resulting data would be presented in a table format.

Table 1: Hypothetical UV-Vis Absorption Data for this compound

| Solvent | λmax 1 (nm) | Molar Absorptivity (ε1) (L·mol⁻¹·cm⁻¹) | λmax 2 (nm) | Molar Absorptivity (ε2) (L·mol⁻¹·cm⁻¹) |

|---|

Note: Extensive searches of scientific literature did not yield specific experimental λmax and molar absorptivity values for this compound.

Influence of Solvent Polarity on Electronic Spectra

The phenomenon of solvatochromism describes the change in a substance's color, and hence its UV-Vis absorption spectrum, when dissolved in different solvents of varying polarity. The polarity of the solvent can stabilize the ground state and the excited state of the molecule to different extents, leading to shifts in the absorption bands.

Bathochromic Shift (Red Shift): Occurs when the absorption maximum shifts to a longer wavelength. This is often observed for π → π* transitions when the excited state is more polar than the ground state, as it is stabilized by polar solvents.

Hypsochromic Shift (Blue Shift): Involves a shift to a shorter wavelength. This is common for n → π* transitions in the presence of polar, protic solvents, which can form hydrogen bonds with the ground state non-bonding electrons, lowering its energy and increasing the energy gap for the transition.

A systematic study would involve recording the UV-Vis spectrum of this compound in a series of solvents with a wide range of polarities (e.g., hexane, chloroform, ethanol (B145695), water). The observed shifts would provide insight into the nature of the electronic transitions and the charge distribution in the molecule's ground and excited states.

Table 2: Hypothetical Effect of Solvent on λmax of this compound

| Solvent | Polarity Index | Observed λmax (nm) | Solvatochromic Shift (nm) |

|---|---|---|---|

| Hexane | 0.1 | Data Not Available | Reference |

| Dichloromethane | 3.1 | Data Not Available | Data Not Available |

| Ethanol | 4.3 | Data Not Available | Data Not Available |

Note: A specific study detailing the solvatochromic behavior of this compound was not found in the reviewed literature.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

For this compound, a single-crystal XRD analysis would reveal its crystal system (e.g., monoclinic, orthorhombic), space group, and the precise coordinates of each atom in the unit cell. This would definitively establish the molecular geometry and packing within the crystal.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₃Cl₂NO₃ |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

Note: Specific crystallographic data from single-crystal X-ray diffraction of this compound is not present in the searched databases and literature.

Nanocrystalline Structure and Particle Size Determination

When a material is in a polycrystalline or nanocrystalline form, powder XRD (PXRD) is used. The diffraction pattern provides information about the crystalline phases present. Furthermore, the width of the diffraction peaks is inversely related to the size of the crystalline domains. The Scherrer equation is a common method used to estimate the average crystallite size from the peak broadening. This is particularly relevant in materials science and pharmaceutical applications where particle size can influence properties like dissolution rate and bioavailability.

Electron Microscopy for Surface Morphology (e.g., SEM-EDX)

Scanning Electron Microscopy (SEM) is used to visualize the surface morphology of a material at high magnification. It provides detailed information about the shape, size, and surface texture of the particles. For this compound, SEM images would reveal whether the solid consists of well-defined crystals, amorphous particles, or aggregates.

Coupled with Energy-Dispersive X-ray Spectroscopy (EDX), SEM can also provide elemental analysis of the sample. The EDX detector identifies the characteristic X-rays emitted from the sample when bombarded by the electron beam, confirming the presence and relative abundance of elements such as carbon, oxygen, nitrogen, and chlorine, and verifying the compound's elemental composition.

Note: No SEM images or EDX spectra for this compound were found in the available scientific literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation pattern.

The molecular formula of this compound is C₆H₃Cl₂NO₃. The calculated monoisotopic molecular weight is approximately 206.95 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z ≈ 207, with an isotopic pattern characteristic of a molecule containing two chlorine atoms (a distinctive M+2 peak at about 65% of the M⁺ peak intensity and an M+4 peak).

The fragmentation of the molecular ion would provide structural information. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (-NO₂, 46 amu), a nitro radical (-NO, 30 amu), and subsequent fragmentations of the aromatic ring.

Table 4: Expected and Observed Mass Spectrometry Fragments for this compound

| m/z Value (Hypothetical) | Identity of Fragment |

|---|---|

| ~207, 209, 211 | [M]⁺ (Molecular Ion Peak Cluster) |

| Data Not Available | [M - NO]⁺ |

| Data Not Available | [M - NO₂]⁺ |

Note: An experimental mass spectrum detailing the specific fragmentation pattern of this compound was not available in the public databases searched.

Computational and Quantum Mechanical Studies on this compound Remain Elusive

A comprehensive review of available scientific literature reveals a notable absence of specific computational chemistry and quantum mechanical investigations focused solely on the compound this compound.

Despite the prevalence of such studies for other related isomers, such as 2,6-dichloro-4-nitrophenol (B181596) and 2,4-dichloro-6-nitrophenol (B1219690), detailed theoretical analyses for this compound are not present in the reviewed literature. Computational methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are powerful tools for elucidating the molecular properties of chemical compounds. These techniques are routinely used to predict optimized molecular geometries, analyze electronic structures, map electrostatic potentials, and simulate spectroscopic data.

While extensive research exists detailing these computational approaches for various nitrophenols and their chlorinated derivatives, the specific application of these methods to determine the ground and excited state properties of this compound has not been documented in the available scientific papers. The distinct positioning of the chloro and nitro substituents on the phenol ring in the 3,4-dichloro-2-nitro isomer would impart unique electronic and structural characteristics compared to its other isomers. However, without dedicated computational studies, these properties remain theoretical and unquantified in the literature.

Therefore, it is not possible to provide detailed, data-driven content for the following topics as they pertain specifically to this compound:

Computational Chemistry and Quantum Mechanical Investigations of 3,4 Dichloro 2 Nitrophenol

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Simulation and Assignment of UV-Vis Electronic Spectra

Further research and dedicated quantum mechanical calculations are required to elucidate the specific computational and chemical properties of 3,4-Dichloro-2-nitrophenol.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a compound and its macroscopic properties. nih.govmdpi.com This approach is predicated on the principle that the structural features of a molecule inherently govern its physical, chemical, and biological activities. biochempress.com By quantifying these structural characteristics using molecular descriptors, QSPR models can predict various properties of new or untested compounds, thereby accelerating research and reducing the need for expensive and time-consuming experimental measurements. nih.govunimore.it

In the context of this compound, QSPR modeling serves as a powerful tool to predict its physicochemical properties and toxicological endpoints. The process involves the calculation of a wide array of molecular descriptors that encode different aspects of the molecule's topology, geometry, and electronic nature. These descriptors are then used to build a statistical model that links them to a specific property of interest.

Detailed Research Findings

While specific QSPR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of QSPR are widely applied to the broader class of substituted phenols and nitroaromatic compounds. biochempress.comimist.ma Research in this area provides a solid framework for understanding how the structural attributes of this compound would influence its properties.

For instance, studies on the toxicity of phenols and anilines towards various organisms often employ QSPR to identify the key molecular features driving toxicity. imist.ma In such studies, a dataset of related compounds is compiled, and their experimental toxicities, often expressed as the negative logarithm of the 50% inhibitory concentration (pIC50), are correlated with calculated molecular descriptors. biochempress.comimist.ma

Similarly, the acidic dissociation constant (pKa) of phenols is a critical property that has been successfully modeled using QSPR. acs.org These models typically reveal the importance of electronic descriptors, such as atomic charges on the phenolic oxygen and hydrogen, in determining the acidity of the compound. acs.org

The bioconcentration factor (BCF), an indicator of a chemical's tendency to accumulate in living organisms, is another environmentally relevant property predictable through QSPR. nih.gov For non-ionic organic compounds, including chlorinated nitroaromatics, QSPR models have been developed to predict the logarithm of the BCF (log BCF). nih.gov

To illustrate the application of QSPR, consider a hypothetical model for predicting the toxicity of a series of chloronitrophenols. The model would be built using a training set of compounds with known toxicities. For each compound, a set of molecular descriptors would be calculated. These can range from simple constitutional descriptors (e.g., molecular weight, number of chlorine atoms) to more complex quantum chemical descriptors (e.g., energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), dipole moment).

A multiple linear regression (MLR) or more advanced machine learning algorithm would then be used to find the best correlation between the descriptors and the observed toxicity. The resulting equation would represent the QSPR model. This model could then be used to predict the toxicity of this compound by calculating the same set of descriptors for its structure and inputting them into the model equation.

Illustrative Data Tables for QSPR Modeling

The following tables provide examples of the types of data that are central to QSPR studies. Table 1 lists a series of substituted phenols, including isomers of dichloronitrophenol, along with their experimental toxicity values against a specific organism. Table 2 presents a selection of molecular descriptors that could be calculated for these compounds and used to build a QSPR model.

Table 1: Experimental Toxicity Data for a Series of Substituted Phenols

| Compound Name | CAS Number | pIC50 |

| 2-Nitrophenol | 88-75-5 | 1.1218 |

| 3-Nitrophenol | 554-84-7 | 0.7029 |

| 4-Nitrophenol (B140041) | 100-02-7 | 1.2317 |

| 2,4-Dinitrophenol | 51-28-5 | 1.0452 |

| 3,4-Dinitrophenol | 577-71-9 | 0.6242 |

| 2-Chloro-4-nitrophenol (B164951) | 619-08-9 | 1.4656 |

| 2,6-Dichloro-4-nitrophenol (B181596) | 618-80-4 | 0.9582 |

| This compound | 39224-38-5 | Predicted Value |

| Note: The pIC50 values are illustrative and taken from a study on Chlorella vulgaris. imist.ma A predicted value for this compound would be obtained from a developed QSPR model. |

Table 2: Examples of Molecular Descriptors for QSPR Analysis

| Descriptor | Description |

| Constitutional | |

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| nCl | Number of chlorine atoms. |

| Topological | |

| Wiener Index (W) | A distance-based topological index. |

| Kier & Hall Connectivity Indices (χ) | Indices that describe the branching and complexity of the molecular skeleton. |

| Quantum Chemical | |

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital. |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital. |

| Dipole Moment (Debye) | A measure of the overall polarity of the molecule. |

| Atomic Charge on Phenolic Oxygen | The partial charge on the oxygen atom of the hydroxyl group. |

| Physicochemical | |

| LogP | The logarithm of the octanol-water partition coefficient, a measure of hydrophobicity. |

| pKa | The acid dissociation constant. |

By establishing a statistically significant relationship between the descriptors in Table 2 and the property in Table 1 for a set of training compounds, a QSPR model can be developed. This model would then allow for the prediction of the pIC50 for this compound, providing valuable information about its potential toxicity without the need for direct experimental testing.

Environmental Occurrence, Distribution, and Persistence of 3,4 Dichloro 2 Nitrophenol

Anthropogenic Sources and Formation Pathways in Aquatic and Atmospheric Environments

3,4-Dichloro-2-nitrophenol is not known to occur naturally. nih.gov Its presence in the environment is a direct result of human activity. Primary sources include its use as an intermediate in the synthesis of a variety of industrial products such as dyes, pigments, pesticides, and pharmaceuticals. nih.gov Industrial wastewater discharges from manufacturing and processing facilities represent a significant point source of release into aquatic systems.

Beyond direct emissions, this compound can be formed secondarily in the environment through the transformation of other pollutants. In aquatic environments, dichlorophenols, which are common industrial pollutants, can undergo nitration to form dichloronitrophenols. For instance, research has shown that 2,4-dichlorophenol (B122985) can be transformed into its nitrated byproduct, 2,4-dichloro-6-nitrophenol (B1219690), in agriculturally impacted waters. nih.gov A similar pathway is plausible for the formation of this compound from its precursor, 3,4-dichlorophenol, particularly in waters containing significant concentrations of nitrite (B80452) or nitrogen oxides.

In the atmosphere, nitrated phenolic compounds can be formed from the photochemical reactions of aromatic hydrocarbon precursors, such as benzene (B151609) and toluene, in the presence of nitrogen oxides (NOx). nih.govsdu.edu.cn These reactions, initiated by hydroxyl (OH) or nitrate (B79036) (NO3) radicals, can lead to the formation of various nitrophenols. sdu.edu.cn While direct atmospheric formation of this compound is less documented, the atmospheric nitration of airborne 3,4-dichlorophenol, released from industrial or combustion processes, represents a potential formation pathway.

| Source Type | Description | Relevant Compounds |

| Primary (Direct) | Use as a chemical intermediate in manufacturing processes. | Dyes, Pigments, Pesticides, Pharmaceuticals |

| Secondary (Formation) | Nitration of precursor compounds in the environment. | 3,4-Dichlorophenol |

| Secondary (Formation) | Atmospheric photochemical reactions. | Benzene, Toluene, Nitrogen Oxides (NOx) |

Environmental Partitioning and Transport Mechanisms

The distribution of this compound across different environmental compartments—air, water, and soil—is determined by its physicochemical properties, such as its volatility, water solubility, and affinity for organic matter.

The partitioning of nitrophenols between air and water is influenced by their volatility and solubility, often described by the Henry's Law coefficient. Studies on various nitrated phenolic compounds have shown that they are semi-volatile, allowing them to exist in both gaseous and particulate phases in the atmosphere. sdu.edu.cn In cloud events, most nitrated phenols were found to be predominantly in the particle phase. sdu.edu.cn The partitioning is also pH-dependent, as the phenolate (B1203915) anion form is much less volatile and more water-soluble than the neutral form.

Transport from the atmosphere to water and soil occurs via wet and dry deposition. nih.gov Once in an aquatic system, the compound's high water solubility facilitates its transport within surface waters. Its movement into the soil compartment from water is largely governed by sorption processes. The compound's octanol-water partition coefficient (Kow) is a key indicator of its tendency to move from water into more organic-rich compartments like soil, sediment, and biota. While specific data for this compound is limited, related compounds like 2,4-dichlorophenol have Log Kow values that suggest a moderate potential for bioaccumulation and sorption to organic matter.

The accumulation of this compound in soil and sediments is a critical process affecting its persistence and bioavailability. Sorption is primarily controlled by the organic carbon content of the soil or sediment matrix. researchgate.net Studies on similar compounds, such as p-nitrophenol and 2,4-dichlorophenol, demonstrate that soils and sediments with higher organic matter content exhibit stronger sorption. researchgate.netnih.govresearchgate.net

The mechanism of sorption involves several types of interactions. Hydrogen bonding can occur between the hydroxyl and nitro functional groups of the phenol (B47542) and the functional groups present in soil organic matter. nih.gov Additionally, nonspecific hydrophobic interactions contribute to the partitioning of the molecule into the organic phase of the soil. The presence of clay minerals can also influence sorption, although the organic fraction is typically dominant for this class of compounds. nih.gov The presence of other contaminants, such as heavy metals like copper, can suppress the sorption of nitrophenols by competing for sorption sites on soil particles. nih.gov Desorption studies on related compounds indicate that a significant portion of the sorbed amount can be released back into the water column, suggesting that sediments can act as a long-term source of contamination. researchgate.net

Environmental Monitoring and Trace Detection in Contaminated Matrices

Detecting and quantifying this compound in complex environmental samples like water and soil requires sensitive and specific analytical methods. Given its expected low concentrations, trace detection techniques are essential for environmental monitoring.

Several analytical approaches used for other nitrophenols and chlorophenols are applicable. High-Performance Liquid Chromatography (HPLC), often coupled with an ultraviolet (UV) detector, is a common method for the simultaneous determination of various phenols in wastewater. nih.gov For instance, a method developed for 4-nitrophenol (B140041) and other phenols achieved detection limits in the nanogram range. nih.gov

For more complex matrices or lower detection limits, Gas Chromatography-Mass Spectrometry (GC-MS) is frequently employed after a suitable derivatization step to increase the volatility of the phenolic compound. Sample preparation is a critical step to isolate and concentrate the analyte from the environmental matrix. Solid-phase extraction (SPE) is a widely used technique for this purpose, effectively extracting compounds like 2,4-dichloro-6-nitrophenol from aqueous solutions before instrumental analysis. nih.gov High-resolution mass spectrometry (HR-MS) can be coupled with these separation techniques to provide unambiguous identification of the analyte and its transformation products. nih.gov

Newer methods are also being developed, such as electrochemical sensors. A sensor based on a graphene oxide-TiO2 composite has shown high sensitivity and a very low limit of detection (0.0039 μM) for 4-nitrophenol, demonstrating the potential for developing rapid and efficient monitoring tools for this class of pollutants. rsc.org

| Analytical Technique | Matrix | Key Features | Example Application |

| HPLC-UV | Water | Good for simultaneous determination of multiple phenols. | Detection of 4-nitrophenol in wastewater with ng detection limits. nih.gov |

| SPE-GC-MS | Water, Soil | High sensitivity and specificity, often requires derivatization. | Identification of chlorinated phenols and their byproducts. nih.gov |

| SPE-HR-MS | Water | Provides highly accurate mass data for unambiguous identification. | Identification of 2,4-dichloro-6-nitrophenol photoproducts. nih.gov |

| Electrochemical Sensor | Water | High sensitivity, potential for rapid, in-field analysis. | Detection of 4-nitrophenol using a graphene oxide-TiO2 composite. rsc.org |

Environmental Fate and Degradation Pathways of 3,4 Dichloro 2 Nitrophenol

Abiotic Transformation Processes

Abiotic transformation involves the degradation of a chemical substance through non-biological means, such as light or water.

Photolysis, or photochemical degradation, is a key abiotic process for the transformation of nitrophenols in the environment, particularly in surface waters and the atmosphere. cdc.gov The process is initiated by the absorption of sunlight, which can lead to the breakdown of the molecule. For nitrophenols, both direct photolysis and indirect photochemical reactions involving other substances in the environment are important. cdc.gov

The mechanisms of photolysis for nitrophenols can be complex. For some isomers, it is proposed that an intramolecular hydrogen transfer from the phenolic hydroxyl group to the nitro group initiates the reaction. Research on ortho-nitrophenols has shown that this can lead to the formation of nitrous acid (HONO) in the gas phase.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The rate of hydrolysis can be influenced by pH and temperature. For many organic compounds, hydrolysis is a significant degradation pathway in aquatic environments. However, specific information regarding the hydrolytic degradation of 3,4-Dichloro-2-nitrophenol is not extensively documented. Generally, the presence of electron-withdrawing groups like the nitro group and chlorine atoms on the aromatic ring can influence the susceptibility of the compound to hydrolysis.

In environmental systems, chemical oxidation can occur through reactions with naturally present oxidizing agents such as hydroxyl radicals (•OH) and ozone (O3). These reactions can contribute to the degradation of organic pollutants.

Studies on the degradation of 4-chloro-2-nitrophenol (B165678) using advanced oxidation processes (AOPs) have shown that ozonation can be effective, with the degradation rate increasing with higher pH. scholaris.ca This is attributed to the increased decomposition of ozone into more reactive secondary oxidants like hydroxyl radicals at basic pH. scholaris.ca While this data is for a different isomer, it suggests that chemical oxidation could be a relevant degradation pathway for this compound under certain environmental conditions.

Biotic Transformation Processes (Biodegradation)

Biodegradation, the breakdown of organic matter by microorganisms, is a primary mechanism for the removal of many organic pollutants from soil and water. researchgate.net

The biodegradation of nitrophenols can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, although the specific capabilities can vary depending on the microbial communities present and the specific isomer. researchgate.net

Aerobic Biodegradation: Under aerobic conditions, microorganisms often utilize oxygenases to initiate the degradation of aromatic compounds. For nitrophenols, this can involve the removal of the nitro group as nitrite (B80452). researchgate.net In topsoil, the half-life of 4-nitrophenol (B140041) under aerobic conditions can be as short as one to three days. cdc.gov While specific studies on this compound are scarce, research on the aerobic biodegradation of 3,4-dichloronitrobenzene (B32671) by a Diaphorobacter sp. strain showed complete degradation with the release of nitrite, suggesting an initial attack by a dioxygenase enzyme. This provides a potential model for the initial steps of aerobic degradation of this compound.

Anaerobic Biodegradation: Under anaerobic conditions, the degradation pathways for nitrophenols often begin with the reduction of the nitro group to an amino group. researchgate.net The half-life of 4-nitrophenol in topsoil under anaerobic conditions is around 14 days. cdc.gov The subsequent steps can involve dehalogenation (removal of chlorine atoms) and ring cleavage.

Table 1: Comparison of Aerobic and Anaerobic Biodegradation of 4-Nitrophenol in Soil

| Condition | Environment | Half-life |

| Aerobic | Top-soil | 1-3 days |

| Aerobic | Sub-soil | ~40 days |

| Anaerobic | Top-soil | ~14 days |

| Anaerobic | Sub-soil | Slower than aerobic |

| Data for 4-nitrophenol, presented for comparative purposes. cdc.gov |

The microbial metabolism of nitrophenols involves a variety of enzymes and metabolic pathways. The specific pathway utilized can depend on the microorganism and the structure of the nitrophenol.

Two primary aerobic degradation pathways for nitrophenols have been identified:

Hydroquinone (B1673460) Pathway: This pathway involves the initial removal of the nitro group to form hydroquinone, which is then subject to ring cleavage.

Hydroxyquinol Pathway: In this pathway, the nitrophenol is first hydroxylated to form a nitrocatechol, followed by the removal of the nitro group to yield hydroxyquinol, which then undergoes ring cleavage. nih.gov

The enzymes responsible for initiating these pathways are typically monooxygenases or dioxygenases. For example, p-nitrophenol monooxygenase catalyzes the initial step in both the hydroquinone and hydroxyquinol pathways. nih.gov

In the case of chlorinated nitrophenols, the degradation pathway can be more complex. For instance, the degradation of 2-chloro-4-nitrophenol (B164951) by an Arthrobacter sp. was found to proceed via the formation of chlorohydroquinone (B41787), which is then cleaved by a dioxygenase. nih.gov The degradation of 2,6-dichloro-4-nitrophenol (B181596) by a Cupriavidus sp. involves a two-component monooxygenase that converts it to 6-chlorohydroxyquinol. nih.gov These examples suggest that the degradation of this compound likely involves similar enzymatic machinery capable of both denitration and dehalogenation.

Anaerobic degradation pathways for nitrophenols typically start with the reduction of the nitro group to an amino group by nitroreductases. The resulting aminophenol can then be further degraded.

Table 2: Key Enzymes in the Biodegradation of Nitrophenols and Chlorinated Nitrophenols

| Enzyme | Function | Substrate Example(s) |

| Nitrophenol Monooxygenase | Initial hydroxylation or nitro group removal | p-Nitrophenol |

| Nitroarene Dioxygenase | Dihydroxylation and removal of the nitro group | Dichloronitrobenzenes |

| Chlorohydroquinone Dioxygenase | Ring cleavage of chlorohydroquinone | 2-Chloro-4-nitrophenol |

| Nitroreductase | Reduction of nitro group to amino group | Nitrophenols (anaerobic) |

| This table provides examples of enzyme types involved in the degradation of related compounds. |

Fungal Degradation (Mycodegradation) Potential

Fungi, particularly white-rot fungi, possess powerful extracellular ligninolytic enzyme systems, including lignin (B12514952) peroxidases, manganese peroxidases, and laccases. These non-specific enzymes are capable of degrading a wide array of recalcitrant organic pollutants, including chlorinated phenols. It is plausible that these enzymatic systems could initiate the degradation of this compound through oxidative processes.

Furthermore, research on other chlorinated phenols has shown that some fungi can utilize these compounds as a carbon source. For example, some species of Penicillium have been reported to degrade dichlorophenols. This suggests that certain fungal strains may have the metabolic machinery to break down the aromatic ring of this compound, leading to its mineralization. The specific fungal species with this capability, the optimal environmental conditions for degradation, and the enzymatic pathways involved for this compound remain areas for future investigation.

Bacterial Degradation and Specific Strains

The role of bacteria in the degradation of chlorinated nitrophenols is well-documented for several isomers, providing a predictive framework for the potential biodegradation of this compound. Aerobic and anaerobic bacterial degradation pathways have been elucidated for compounds like 2,4-dichlorophenol (B122985) and various nitrophenols researchgate.net.

Specific bacterial strains have been identified that can utilize chlorinated nitrophenols as their sole source of carbon and energy. For example, Rhodococcus imtechensis strain RKJ300 has been shown to degrade 2-chloro-4-nitrophenol acs.org. The degradation pathway in this bacterium involves both oxidative and reductive mechanisms acs.org. Another example is Exiguobacterium sp. PMA, which degrades 4-chloro-2-nitrophenol nih.gov. The initial step in the degradation of many nitrophenols by bacteria often involves the reduction of the nitro group to an amino group, followed by dehalogenation and ring cleavage.

While no specific bacterial strains have been reported in the reviewed literature for the degradation of this compound, the existing body of research on related compounds suggests that bacteria capable of degrading this compound likely exist in contaminated environments. The metabolic pathways would likely involve initial reductive or oxidative attacks on the nitro group or the chlorine substituents, followed by enzymatic processes to open the aromatic ring.

Table 1: Examples of Bacteria Degrading Chlorinated Nitrophenol Isomers

| Bacterial Strain | Degraded Compound | Key Findings |

| Rhodococcus imtechensis RKJ300 | 2-chloro-4-nitrophenol | Utilizes both oxidative and reductive catabolic mechanisms. |

| Exiguobacterium sp. PMA | 4-chloro-2-nitrophenol | Degrades via formation of 4-chloro-2-aminophenol and 2-aminophenol (B121084). |

This table is illustrative of bacterial degradation of related compounds, as no specific data for this compound was found in the search results.

Identification and Analysis of Environmental Transformation Products and Intermediates

The identification of transformation products and intermediates is crucial for understanding the complete environmental fate of this compound and for assessing the potential toxicity of its degradation byproducts. Based on the degradation pathways of similar chlorinated nitrophenols, several potential intermediates can be hypothesized.

In the bacterial degradation of 2-chloro-4-nitrophenol by Rhodococcus imtechensis RKJ300, chlorohydroquinone and hydroquinone were identified as intermediates acs.org. For the degradation of 4-chloro-2-nitrophenol by Exiguobacterium sp. PMA, the identified metabolites were 4-chloro-2-aminophenol and 2-aminophenol nih.gov. These findings suggest that the degradation of this compound could proceed through one of two primary initial steps:

Reductive Pathway: The nitro group is reduced to an amino group, forming 3,4-dichloro-2-aminophenol. This could be followed by sequential dechlorination and eventual ring cleavage.

Oxidative Pathway: Hydroxylation of the aromatic ring, potentially with the removal of a chlorine atom, could lead to the formation of dichlorinated catechols or hydroquinones.

The subsequent steps would likely involve the enzymatic cleavage of the aromatic ring, leading to the formation of aliphatic organic acids that can then be mineralized to carbon dioxide, water, and inorganic ions. It is important to note that incomplete degradation can lead to the accumulation of intermediate products, which may themselves be of environmental concern researchgate.net.

Table 2: Potential Transformation Intermediates of this compound based on Analogous Compounds

| Intermediate Class | Potential Specific Intermediates | Precursor Reaction |

| Aminophenols | 3,4-dichloro-2-aminophenol | Reduction of the nitro group |

| Dichlorinated Hydroquinones/Catechols | 3,4-dichloro-hydroquinone, 3,4-dichloro-catechol | Oxidative dechlorination/hydroxylation |

| Chlorinated Aminophenols | 4-chloro-2-aminophenol (following initial dechlorination) | Reductive and dechlorinative steps |

This table presents hypothesized intermediates based on known degradation pathways of other dichloronitrophenol isomers, as direct research on this compound transformation products was not found.

Advanced Remediation Technologies for 3,4 Dichloro 2 Nitrophenol Contamination

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes are characterized by the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). These radicals are powerful, non-selective oxidizing agents that can lead to the partial or complete mineralization of refractory organic pollutants like 3,4-Dichloro-2-nitrophenol.

The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to produce hydroxyl radicals. This system is effective for the degradation of various nitrophenols. The efficiency of the Fenton process is significantly enhanced by the application of ultraviolet (UV) radiation, a process known as photo-Fenton. In the photo-Fenton process, the photoreduction of Fe³⁺ to Fe²⁺ accelerates the catalytic cycle, leading to a higher production of hydroxyl radicals and, consequently, a more rapid and complete degradation of the target pollutant. Studies on similar compounds, such as 2-nitrophenol and 4-nitrophenol (B140041), have demonstrated that photo-Fenton processes can achieve over 92% mineralization, whereas the conventional Fenton process results in only about 21-32% mineralization researchgate.net. The degradation of nitrophenols in these systems typically follows pseudo-first-order kinetics researchgate.net.

Key Findings for Nitrophenol Degradation using Fenton and Photo-Fenton Processes

| Parameter | Fenton Process | Photo-Fenton Process |

|---|---|---|

| Mineralization Efficiency | 21-32% for various nitrophenols researchgate.net | >92% for various nitrophenols researchgate.net |

| Reaction Kinetics | Pseudo-first-order researchgate.net | Pseudo-first-order researchgate.net |

| Mechanism | Generation of hydroxyl radicals from H₂O₂ and Fe²⁺. | Enhanced generation of hydroxyl radicals due to photoreduction of Fe³⁺ to Fe²⁺ researchgate.net. |

| Byproducts | Short-chain aliphatic carboxylic acids (e.g., oxalic and acetic acids) researchgate.net. | Short-lived intermediate carboxylic acids that are almost completely eliminated researchgate.net. |

Ozonation is a versatile AOP that can degrade organic pollutants through direct reaction with molecular ozone or indirect reaction with hydroxyl radicals generated from ozone decomposition in water. The efficiency of ozonation can be significantly improved by combining it with hydrogen peroxide (O₃/H₂O₂) or UV radiation (O₃/UV). These combinations enhance the production of hydroxyl radicals, leading to faster and more effective degradation of contaminants scispace.comnih.govsci-hub.se. For instance, the combination of ozone with UV has been shown to increase the removal of micropollutants like atrazine from 12.6% to 66.9% nih.gov. The degradation of nitrobenzene (B124822), a related compound, was studied using O₃/UV, O₃/UV/H₂O₂, and O₃/UV/Fe(III) systems, with the best total organic carbon (TOC) decrease observed with the O₃/UV process at low ferric ion concentrations nih.gov.

Comparison of Ozone-Based AOPs for Micropollutant Degradation

| Process | Description | Advantages |

|---|---|---|

| Ozonation (O₃) | Direct oxidation by molecular ozone and indirect oxidation by hydroxyl radicals sci-hub.se. | Effective for disinfection and oxidation of a range of pollutants scispace.comsci-hub.se. |

| O₃/H₂O₂ | Addition of hydrogen peroxide enhances the formation of hydroxyl radicals nih.govsci-hub.se. | Increased degradation efficiency for many organic compounds nih.gov. |

| O₃/UV | UV radiation promotes the decomposition of ozone to form hydroxyl radicals scispace.comnih.gov. | Significantly improves degradation rates compared to ozonation alone scispace.comnih.gov. |

Direct UV photolysis can lead to the degradation of some organic compounds, but its effectiveness is often limited. The efficiency of UV treatment is greatly enhanced when combined with an oxidant like hydrogen peroxide (UV/H₂O₂) or a photocatalyst such as titanium dioxide (UV/TiO₂). In the UV/H₂O₂ process, UV light cleaves H₂O₂ to generate hydroxyl radicals, which then attack the pollutant molecules nih.govnih.gov. The UV/TiO₂ process involves the generation of electron-hole pairs in the semiconductor catalyst upon UV irradiation, which leads to the formation of various reactive oxygen species, including hydroxyl radicals. A study on the degradation of 2,4-dichlorophenol (B122985), a structurally similar compound, using a Fe₃O₄/TiO₂/Ag photocatalyst demonstrated a 53% decomposition under visible light exposure irost.ir. The degradation of 4-nitrophenol was found to be complete in 13 minutes using the UV/H₂O₂ process, following apparent first-order kinetics nih.gov.

Efficiency of UV-Combined Processes for Phenolic Compound Degradation

| Process | Target Compound | Key Findings |

|---|---|---|

| UV/H₂O₂ | 4-Nitrophenol | Complete degradation in 13 minutes; follows apparent first-order kinetics nih.gov. |

| UV/TiO₂ | 2,4-Dichlorophenol | 53% degradation with a modified TiO₂ photocatalyst under visible light irost.ir. |

| UV/H₂O₂/TiO₂ | H-acid (dye intermediate) | Showed the highest degradation rate (84%) compared to other UV-based AOPs jocpr.com. |

Electrochemical methods offer a clean and efficient way to degrade persistent organic pollutants. Anodic oxidation involves the direct or indirect oxidation of the pollutant at the anode surface. For chlorinated phenols, this can lead to the formation of benzoquinones and eventually ring-opening to form carboxylic acids and carbon dioxide acs.org. However, anode fouling due to the formation of polymeric films can be a challenge acs.orgnih.gov. Cathodic reduction, on the other hand, can be used to dechlorinate and reduce the nitro group of compounds like this compound. The electrochemical degradation of chlorinated aromatic compounds can be enhanced by using catalysts like Fe-ZSM-5, which facilitates both reductive dechlorination and oxidative degradation acs.org.

Analytical Methodologies for Detection and Quantification of 3,4 Dichloro 2 Nitrophenol

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, offering high-resolution separation of complex mixtures. Both gas and liquid chromatography are employed for the analysis of 3,4-Dichloro-2-nitrophenol.

Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds like this compound. The choice of detector is critical and depends on the required sensitivity and selectivity.

For halogenated compounds such as this compound, the Electron Capture Detector (ECD) is highly suitable due to its exceptional sensitivity to electronegative functional groups like chlorine and nitro groups. measurlabs.comscioninstruments.comwikipedia.org The ECD operates by measuring the decrease in a constant electron current caused by the capture of electrons by the analyte molecules. scioninstruments.com This makes it a highly selective and sensitive detector for halogenated and nitro-containing compounds. scioninstruments.com The detection limit for ECDs can be as low as 5 femtograms per second (fg/s), with a wide linear range. wikipedia.org

A Flame Ionization Detector (FID) can also be used, though it is a universal detector for organic compounds and may not offer the same level of selectivity as an ECD for this specific compound.

Derivatization is a common strategy to improve the volatility and chromatographic behavior of phenolic compounds. However, underivatized nitrophenols can sometimes interact with active sites in the GC system, potentially reducing sensitivity. wikipedia.org

Table 1: Illustrative Gas Chromatography (GC) Conditions for Phenolic Compounds

| Parameter | Condition |

| Column | TG-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Injector Temperature | 250 °C |

| Oven Program | Initial 100 °C (hold 1 min), ramp at 20 °C/min to 180 °C, ramp at 5 °C/min to 270 °C, ramp at 20 °C/min to 320 °C (hold 2 min) |

| Carrier Gas | Helium or Nitrogen |

| Detector | Electron Capture Detector (ECD) |

| Detector Temperature | 320 °C |

Note: These are general conditions and may require optimization for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of a broad range of compounds, including nitrophenols. It is particularly well-suited for non-volatile or thermally labile compounds.

For the analysis of nitrophenols, reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A study on the determination of various phenols and nitrophenols in tap water utilized a Chromolith RP-18e column with an isocratic mobile phase of 50 mM acetate (B1210297) buffer (pH 5.0) and acetonitrile (B52724) (80:20, v/v). measurlabs.com

Detection in HPLC is often achieved using a UV-Visible (UV-Vis) detector or a Photodiode Array (PDA) detector . scioninstruments.com A PDA detector, also known as a Diode Array Detector (DAD), provides spectral information across a range of wavelengths simultaneously, which aids in compound identification and peak purity assessment. scioninstruments.com The optimal detection wavelength for nitrophenols is typically determined by their maximum absorbance.

Table 2: Example High-Performance Liquid Chromatography (HPLC) Parameters for Nitrophenol Analysis

| Parameter | Condition |

| Column | Octadecylsilane (C18) (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic mixture of Acetonitrile and 0.05 M acetic buffer (pH 5.9) (20:80) |

| Flow Rate | 1.0 mL/minute |

| Column Temperature | 40°C |

| Detector | Photodiode Array (PDA) Detector |

| Detection Wavelength | Optimized based on the absorbance spectrum of this compound |

Note: These conditions are based on a method developed for a similar compound and would require validation for this compound. pom.go.id

Spectrophotometric Detection Methods

UV-Visible spectrophotometry can be used for the quantification of this compound, particularly after separation by HPLC. The PDA detector in an HPLC system measures the absorbance of the eluting compounds over a range of wavelengths, generating a UV spectrum that can be used for identification and quantification. scioninstruments.com The specific wavelengths of maximum absorbance for this compound would need to be determined experimentally to optimize detection sensitivity.

Sample Preparation and Extraction Protocols for Environmental Matrices

The complexity of environmental matrices such as soil and water necessitates thorough sample preparation to extract and concentrate the analyte of interest and remove interfering substances prior to instrumental analysis.

For water samples , common extraction techniques include:

Liquid-Liquid Extraction (LLE) : This classic technique involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. wikipedia.orgphenomenex.com The choice of solvent is crucial for efficient extraction. wikipedia.org

Solid-Phase Extraction (SPE) : SPE has become increasingly popular as it is more efficient, uses smaller volumes of organic solvents, and is amenable to automation. nih.govmdpi.com For phenolic compounds, various sorbents can be used, including polymer-based and carbon-based materials. nih.gov A study on nitrophenols in water utilized polymeric Lichrolut EN cartridges for solid-phase extraction. measurlabs.com

Dispersive Solid-Phase Extraction (dSPE) : This is a variation of SPE where the sorbent is dispersed in the sample, providing a larger surface area for interaction and potentially faster extraction.

Hollow Fiber Liquid-Phase Microextraction (HF-LPME) : This is a miniaturized version of LLE that uses a small volume of solvent within a porous hollow fiber, offering high enrichment factors. nih.gov

For soil and sediment samples , the following extraction methods are often employed:

Soxhlet Extraction : A traditional and robust method for extracting analytes from solid samples using a continuous flow of a heated solvent.